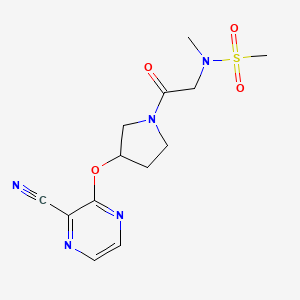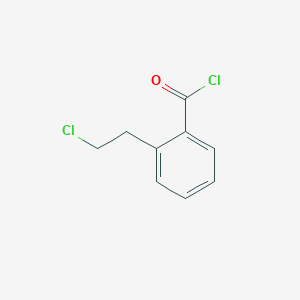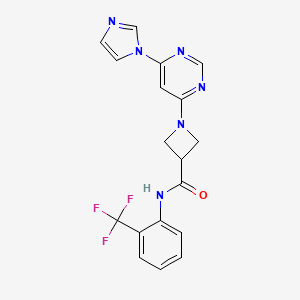
2,5-二氯-N-(4-(N-(噻唑-2-基)磺酰胺基)苯基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a carboxamide group This compound also contains a thiazole ring and a sulfamoyl group attached to a phenyl ring
科学研究应用
2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The unique electronic properties of the thiophene and thiazole rings make this compound suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, which can be influenced by the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to induce a variety of biological effects, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on other thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide in animal models have not been reported. Studies on other thiazole derivatives have shown that these compounds can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine, such as ammonia or a primary amine, under appropriate conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.
Coupling Reactions: The final step involves coupling the thiazole ring with the sulfamoyl group and attaching this moiety to the phenyl ring, followed by coupling this intermediate with the chlorinated thiophene carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Thiophene derivatives with various substituents.
相似化合物的比较
Similar Compounds
2,5-dichlorothiophene-3-carboxamide: Lacks the thiazole and sulfamoyl groups, making it less versatile.
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide: Lacks the chlorine atoms on the thiophene ring, which may affect its reactivity and electronic properties.
Uniqueness
2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is unique due to the combination of functional groups it possesses. The presence of both chlorine atoms and a thiazole ring enhances its potential for diverse chemical reactions and applications in various fields.
属性
IUPAC Name |
2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S3/c15-11-7-10(12(16)24-11)13(20)18-8-1-3-9(4-2-8)25(21,22)19-14-17-5-6-23-14/h1-7H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIPQVGWLXCWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

![2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2592370.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2592377.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)
![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

